N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide
Description
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a sulfonyl group
Properties
Molecular Formula |
C18H22N4O5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-benzyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O5S/c1-12-15(17(24)21-18(25)20-12)28(26,27)22-9-5-8-14(11-22)16(23)19-10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,19,23)(H2,20,21,24,25) |
InChI Key |
QCZNOMBLHSFFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving urea and β-diketones.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Benzylation: The benzyl group is added through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: The compound can be used to study enzyme interactions and receptor binding.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Industrial Chemistry: The compound can be used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate
- N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid
Uniqueness
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
